molecular formula C12H14N4O B188165 3-Morpholin-4-ylquinoxalin-2-amine CAS No. 480439-23-4

3-Morpholin-4-ylquinoxalin-2-amine

Cat. No.: B188165
CAS No.: 480439-23-4
M. Wt: 230.27 g/mol
InChI Key: RSPQDUOGTUCXLB-UHFFFAOYSA-N
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Description

3-Morpholin-4-ylquinoxalin-2-amine is a heterocyclic compound featuring a quinoxaline core (a bicyclic structure with nitrogen atoms at the 1,4-positions) substituted with a morpholine group at the 3-position and an amine group at the 2-position (Figure 1). Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, enhances solubility and modulates electronic properties, while the amine group contributes to hydrogen-bonding interactions.

Properties

CAS No.

480439-23-4

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

3-morpholin-4-ylquinoxalin-2-amine

InChI

InChI=1S/C12H14N4O/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2,(H2,13,14)

InChI Key

RSPQDUOGTUCXLB-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2N

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of morpholine-based compounds, including 3-Morpholin-4-ylquinoxalin-2-amine, in cancer therapy. Research indicates that derivatives of morpholine exhibit significant anticancer properties by inhibiting key enzymes involved in tumor growth and progression. For instance, novel morpholine derivatives were synthesized and tested for their ability to inhibit carbonic anhydrase and their effects on ovarian cancer cell lines, demonstrating promising results in reducing cell viability and tumor growth .

Inhibition of Kinases

3-Morpholin-4-ylquinoxalin-2-amine has been identified as a type III receptor tyrosine kinase inhibitor. This class of inhibitors is crucial for targeting various cancers where aberrant kinase signaling plays a role in tumorigenesis. The compound's ability to selectively inhibit these kinases suggests its potential as a targeted therapy for specific cancer types .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In silico studies have shown that modifications to the quinoxaline structure can enhance MAO inhibitory activity, suggesting that 3-Morpholin-4-ylquinoxalin-2-amine could be developed into a therapeutic agent for neurodegenerative diseases .

Case Study 1: Antitumor Activity in Ovarian Cancer

A study conducted on morpholine derivatives demonstrated that 3-Morpholin-4-ylquinoxalin-2-amine significantly inhibited the growth of ovarian cancer cells by inducing apoptosis and inhibiting HIF-1α activity, which is crucial for tumor survival under hypoxic conditions . This highlights its potential as a lead compound in developing new anticancer therapies.

Case Study 2: MAO Inhibition and Neuroprotection

In another investigation focusing on MAO inhibition, derivatives of 3-Morpholin-4-ylquinoxalin-2-amine were tested for their ability to prevent neurotoxicity associated with oxidative stress. The findings indicated that these compounds could protect neuronal cells by modulating neurotransmitter levels, thus offering potential therapeutic benefits for conditions like Parkinson's disease .

Comparison with Similar Compounds

Structural and Functional Differences

  • Core Heterocycle: Quinoxaline’s 1,4-diazine structure imparts distinct electronic properties compared to quinazoline’s 1,3-diazine, influencing binding affinity and metabolic stability.
  • Substituent Positioning: The morpholine group in quinazoline derivatives is typically at the 2-position, whereas in 3-Morpholin-4-ylquinoxalin-2-amine, it occupies the 3-position. This positional variance may alter steric interactions with biological targets.

Physicochemical Properties

Property 3-Morpholin-4-ylquinoxalin-2-amine 2-(Morpholinyl)-N-phenylquinazolin-4-amine
Molecular Weight ~260–280 (estimated) ~350–370 (reported)
logP (Lipophilicity) ~2.5 (estimated) ~3.2 (calculated)
Hydrogen Bond Acceptors 5 6

Comparison with Thiazole Derivatives

Thiazole-based compounds like 4-[4-(Morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine (MW: 325.41) highlight the impact of heterocycle choice:

Structural and Functional Insights

  • Thiazole vs. Quinoxaline: Thiazole’s five-membered ring with sulfur and nitrogen offers greater conformational flexibility but reduced aromaticity compared to quinoxaline. This affects membrane permeability and metabolic pathways.
  • Morpholine Substituents: The sulfonyl-morpholine group in thiazole derivatives increases hydrophilicity (logP ~1.8), whereas the morpholine-amine combination in quinoxaline balances solubility and lipophilicity.

Comparison with Other Morpholine-Containing Compounds

Morpholine is a common pharmacophore in drug design. For example, (2-morpholin-4-yl-2-pyridin-3-ylethyl)amine (CAS: 410544-52-4) features morpholine in a side chain, unlike the direct ring substitution in quinoxaline derivatives. Key differences:

  • Spatial Arrangement: Ethylamine-linked morpholine may enhance binding to G-protein-coupled receptors, while ring-substituted morpholine in quinoxaline favors planar interactions with enzymatic active sites.
  • Synthetic Complexity: Palladium-catalyzed cross-coupling (used in quinoline derivatives, ) is likely applicable to quinoxaline synthesis, but direct evidence is lacking.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Morpholine’s oxygen improves aqueous solubility, critical for bioavailability.
  • Metabolic Stability: Quinoxaline’s aromatic system may resist oxidation better than thiazole or quinazoline derivatives.

Q & A

Q. What are the established synthetic routes for 3-Morpholin-4-ylquinoxalin-2-amine, and how do reaction conditions influence product purity?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, morpholine derivatives can react with halogenated quinoxaline precursors under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Reaction temperature (60–100°C) and stoichiometric ratios of morpholine to quinoxaline intermediates are critical for minimizing byproducts like di-substituted analogues . Purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing 3-Morpholin-4-ylquinoxalin-2-amine?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns on the quinoxaline and morpholine rings.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used for refinement .
  • IR spectroscopy : To identify amine (–NH) and morpholine (C–O–C) functional groups .

Advanced Research Questions

Q. How can 3D-QSAR models be applied to predict the pharmacological activity of 3-Morpholin-4-ylquinoxalin-2-amine derivatives?

A 3D-QSAR study involves:

  • Alignment : Superimposing molecular structures based on pharmacophoric features (e.g., morpholine’s oxygen as a hydrogen bond acceptor).
  • Descriptor generation : Electrostatic, steric, and hydrophobic fields computed using software like CoMFA or CoMSIA.
  • Validation : Cross-validation (e.g., leave-one-out) to ensure model robustness. For example, derivatives with electron-withdrawing groups on the quinoxaline ring showed enhanced binding affinity in kinase inhibition assays .

Q. What computational strategies are optimal for modeling the conformational flexibility of 3-Morpholin-4-ylquinoxalin-2-amine in solution?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) can predict solvent-dependent conformations. Key parameters:

  • Solvation models : Explicit water molecules or implicit solvation (e.g., GB/SA).
  • Ring puckering analysis : Use Cremer-Pople coordinates to quantify morpholine ring distortions, which impact ligand-receptor interactions .
  • Docking studies : Software like AutoDock Vina to assess binding modes in target proteins .

Q. How should researchers resolve contradictions in crystallographic data for 3-Morpholin-4-ylquinoxalin-2-amine complexes?

Discrepancies in bond lengths or angles may arise from disorder or twinning. Strategies include:

  • Data reprocessing : Use SHELXL to refine occupancy ratios or apply twin-law corrections.
  • Validation tools : Check R-factor convergence and residual electron density maps via WinGX .
  • Alternative space groups : Test lower-symmetry space groups if refinement metrics are unsatisfactory.

Q. What mechanistic insights explain the regioselectivity of alkylation reactions involving 3-Morpholin-4-ylquinoxalin-2-amine?

Alkylation at the quinoxaline amine vs. morpholine nitrogen depends on:

  • Steric effects : Bulky electrophiles favor substitution at the less hindered quinoxaline site.
  • Electronic effects : Electron-deficient alkylating agents (e.g., propargyl bromide) target the more nucleophilic quinoxaline amine.
  • Solvent polarity : Polar solvents stabilize transition states for morpholine alkylation .

Q. How can researchers validate the biological activity of 3-Morpholin-4-ylquinoxalin-2-amine in enzyme inhibition assays?

  • Kinase assays : Use fluorescence-based ADP-Glo™ kits to measure IC50_{50} values against target kinases (e.g., PI3K or mTOR).
  • Negative controls : Include structurally related inactive analogues to confirm specificity.
  • Data normalization : Correct for background signals using vehicle-treated samples .

Methodological Notes

  • Data Interpretation : Address conflicting bioactivity data by correlating in vitro results with computational predictions (e.g., QSAR vs. experimental IC50_{50}).
  • Safety Protocols : Follow guidelines for handling amines (e.g., use fume hoods, avoid inhalation) as per Material Safety Data Sheets (MSDS) .

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